molecular formula C22H24N2O4S2 B2712348 N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 923388-11-8

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2712348
CAS RN: 923388-11-8
M. Wt: 444.56
InChI Key: SFLUTWDCOZFDLN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound’s unique structure makes it a promising candidate for anticancer research. Its triazole scaffold facilitates interactions with enzymes and receptors, leading to broad-spectrum biological activities. Researchers have explored its potential as an antiproliferative agent against cancer cells .

Material Chemistry

Beyond its biological applications, this compound might find use in material chemistry. Researchers could explore its role as a building block for novel materials, such as polymers or supramolecular assemblies .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c25-21(12-14-30(26,27)16-17-7-2-1-3-8-17)24(15-18-9-6-13-28-18)22-23-19-10-4-5-11-20(19)29-22/h1-5,7-8,10-11,18H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLUTWDCOZFDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

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